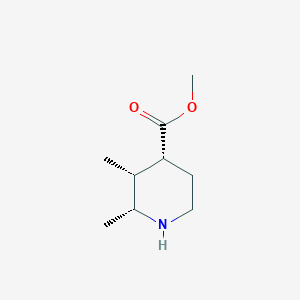
methyl (2R,3R,4R)-2,3-dimethylpiperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R,3R,4R)-2,3-dimethylpiperidine-4-carboxylate is a chiral compound with a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3R,4R)-2,3-dimethylpiperidine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as piperidine and methyl acrylate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperature settings to ensure the desired stereochemistry is achieved.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automation: Employing automated systems for precise control of reaction parameters and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,3R,4R)-2,3-dimethylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Methyl (2R,3R,4R)-2,3-dimethylpiperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the synthesis of complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl (2R,3R,4R)-2,3-dimethylpiperidine-4-carboxylate involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions or signaling processes.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R,3R,4R)-2,3-dimethylpiperidine-4-carboxylate: Unique due to its specific stereochemistry.
Other Piperidine Derivatives: Compounds such as piperidine-4-carboxylate and its analogs.
Uniqueness
This compound stands out due to its:
Chirality: The specific stereochemistry imparts unique properties and reactivity.
Versatility: Its ability to undergo various chemical reactions makes it a valuable intermediate in synthesis.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl (2R,3R,4R)-2,3-dimethylpiperidine-4-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-6-7(2)10-5-4-8(6)9(11)12-3/h6-8,10H,4-5H2,1-3H3/t6-,7+,8+/m0/s1 |
InChI Key |
FNIZSZIOMCNXAV-XLPZGREQSA-N |
Isomeric SMILES |
C[C@H]1[C@H](NCC[C@H]1C(=O)OC)C |
Canonical SMILES |
CC1C(NCCC1C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















